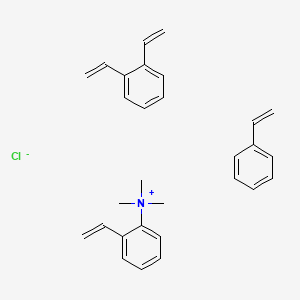
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride, also known as (±)-SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system.
Mechanism Of Action
The mechanism of action of (±)-SKF-38393 involves its selective activation of D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.
Biochemical And Physiological Effects
Studies have shown that (±)-SKF-38393 has a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, enhance cognitive function, and increase the release of dopamine in the nucleus accumbens. It has also been linked to reward-related behaviors, such as drug-seeking behavior and self-administration of drugs of abuse.
Advantages And Limitations For Lab Experiments
One advantage of using (±)-SKF-38393 in lab experiments is its selective activation of D1 receptors, which allows for the study of specific mechanisms related to these receptors. However, one limitation is that it may not accurately reflect the effects of endogenous dopamine release, as it is a synthetic compound.
Future Directions
There are several future directions for research involving (±)-SKF-38393. One direction is to further study its effects on cognitive function and memory, as it has been shown to enhance these processes in rodents. Another direction is to investigate its potential as a treatment for drug addiction, as it has been linked to reward-related behaviors. Additionally, research could focus on developing more selective compounds that target specific dopamine receptors, allowing for a better understanding of their individual roles in the central nervous system.
Conclusion:
In conclusion, (±)-SKF-38393 is a synthetic compound commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system. Its selective activation of D1 receptors has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving (±)-SKF-38393 that could lead to a better understanding of the central nervous system and potential treatments for various disorders.
Synthesis Methods
The synthesis of (±)-SKF-38393 involves several steps, including the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine with 4-methylbenzaldehyde, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder, which is soluble in water and ethanol.
Scientific Research Applications
(±)-SKF-38393 is commonly used in scientific research to study the mechanisms of dopamine receptors, particularly the D1 and D2 receptors. It has been shown to selectively activate D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.
properties
IUPAC Name |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCHSDVJDUKBGX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
CAS RN |
76209-99-9 |
Source


|
| Record name | 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76209-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-fluoro-2-(methylamino)phenyl]- (9CI)](/img/no-structure.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)






